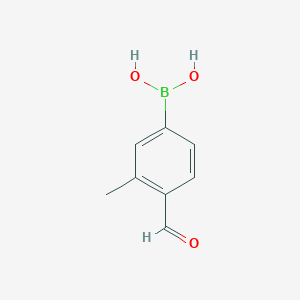

(4-Formyl-3-methylphenyl)boronic acid

Beschreibung

Significance of Boronic Acids as Synthetic Building Blocks

Boronic acids and their derivatives are foundational building blocks in organic and medicinal chemistry. aablocks.comchemrxiv.org Their prominence is largely due to their utility in a variety of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. nih.govchemrxiv.orgwisdomlib.org This palladium-catalyzed reaction allows for the formation of carbon-carbon (C-C) bonds by coupling a boronic acid with an organohalide, a crucial step in synthesizing complex molecules like biaryls, which are common motifs in pharmaceutical drugs. wisdomlib.orgwiley-vch.de

Beyond the Suzuki reaction, the versatility of boronic acids extends to numerous other important chemical processes:

Chan-Lam Coupling: Formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. wikipedia.org

Liebeskind-Srogl Coupling: A reaction involving thioesters that proceeds under neutral conditions. aablocks.com

Conjugate Additions: Adding an aryl group to α,β-unsaturated carbonyl compounds. aablocks.com

Catalysis: Acting as catalysts themselves in reactions like dehydrative C-alkylation. acs.orgresearchgate.net

The unique electronic structure of the boron atom, with its vacant p-orbital, allows it to act as a Lewis acid and form reversible covalent bonds with nucleophiles like diols (sugars), amino acids, and hydroxamic acids. wikipedia.orgrsc.org This property is harnessed in the development of chemical sensors and for bioconjugation in therapeutic applications. rsc.orgchem-space.com Their stability and the fact that they often degrade to boric acid, a relatively benign compound, add to their appeal in synthetic design. nih.gov

Overview of Formyl-Substituted Arylboronic Acids

Formyl-substituted arylboronic acids are a specialized subclass that contains both a boronic acid group and a formyl (aldehyde, -CHO) group on the same aromatic ring. This bifunctional nature makes them particularly valuable as synthetic intermediates, offering two distinct and orthogonal reactive sites for sequential or cascade reactions.

The aldehyde group can participate in a wide range of classical organic reactions, including:

Wittig reactions to form alkenes. researchgate.net

Reductive amination to produce amines.

Condensation reactions to build larger molecular scaffolds.

Oxidation to a carboxylic acid or reduction to an alcohol.

The presence of the formyl group allows chemists to first perform a cross-coupling reaction via the boronic acid moiety and then elaborate the molecule further using the aldehyde handle, or vice versa. For example, transition metal-catalyzed additions of arylboronic acids to 2-formylbenzoates are used to create 3-substituted phthalides, which are important structural motifs. nih.gov The reactivity and synthesis of these compounds, such as o-formylbenzeneboronic acid, have been a subject of study, highlighting their utility in creating heterocyclic systems like benzoxaboroles. researchgate.netacs.org The synthesis of these compounds can be achieved through various methods, including the Rieche formylation, though this can sometimes lead to unexpected ipso-substitution depending on the electronic nature of the aromatic ring. uniroma1.it

Specific Context of (4-Formyl-3-methylphenyl)boronic acid in Research

This compound is a specific, functionalized arylboronic acid that serves as a high-value building block in targeted organic synthesis. Its utility comes from the precise arrangement of its three functional components on the phenyl ring: the boronic acid group for coupling, the formyl group for subsequent functionalization, and the methyl group which provides steric and electronic influence.

| Property | Value |

| Chemical Formula | C₈H₉BO₃ |

| CAS Number | 398151-59-2 |

| Molecular Weight | 164.0 g/mol |

| Synonyms | 3-Methyl-4-boronobenzaldehyde |

This compound is not typically an end-product itself but rather a key intermediate used by medicinal and materials chemists to construct complex target molecules. The specific substitution pattern (1,3,4-trisubstitution) allows for the creation of molecules with a defined architecture. A typical synthetic strategy might involve using the boronic acid in a Suzuki coupling to form a biaryl core structure. Subsequently, the formyl group can be transformed into another functional group, such as an amine, alcohol, or a new carbon-carbon bond, to build out the rest of the target molecule.

Eigenschaften

IUPAC Name |

(4-formyl-3-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO3/c1-6-4-8(9(11)12)3-2-7(6)5-10/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVPHQYUDZPVQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624996 | |

| Record name | (4-Formyl-3-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

398151-59-2 | |

| Record name | (4-Formyl-3-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Formyl-3-methylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Formyl 3 Methylphenyl Boronic Acid

General Synthetic Routes to Arylboronic Acids

The synthesis of arylboronic acids has been a subject of intense research, leading to the development of several robust and widely applicable methods. These strategies are crucial for accessing a diverse range of substituted arylboronic acids for applications in pharmaceuticals, agrochemicals, and materials science.

Miyaura Borylation and Related Palladium-Catalyzed Boronations

The Miyaura borylation reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-boron bonds. researchgate.netgoogle.com This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂) or bis(neopentylglycolato)diboron, in the presence of a palladium catalyst and a base. chemicalbook.comnih.gov The resulting boronate esters can be readily hydrolyzed to the corresponding boronic acids.

The general reaction scheme is as follows:

Ar-X + (RO)₂B-B(OR)₂ Ar-B(OR)₂ + X-B(OR)₂

Where:

Ar-X represents the aryl halide or triflate (X = I, Br, Cl, OTf)

(RO)₂B-B(OR)₂ is the diboron reagent

Ar-B(OR)₂ is the resulting arylboronic ester

A variety of palladium catalysts and ligands have been developed to improve the efficiency and scope of the Miyaura borylation. mdpi.comorganic-chemistry.org The choice of ligand is often critical for achieving high yields, particularly with less reactive aryl chlorides. The reaction conditions are generally mild and tolerate a wide range of functional groups, making it a highly practical method for the synthesis of complex arylboronic acids. nih.gov

| Catalyst/Ligand System | Substrate Scope | Key Advantages |

| Pd(dppf)Cl₂ | Aryl and vinyl halides | Robust and widely used |

| Pd(OAc)₂ / SPhos | Aryl chlorides | Effective for less reactive substrates |

| Pd(dba)₂ / XPhos | Aryl bromides and chlorides | High efficiency and broad applicability |

Directed Ortho-Metalation and Subsequent Boronation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This method involves the deprotonation of an aromatic C-H bond that is positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be trapped with an electrophile, such as a trialkyl borate (B1201080), to afford the corresponding arylboronic ester, which upon hydrolysis yields the arylboronic acid.

Common directing groups include amides, carbamates, ethers, and sulfonamides. The choice of the directing group and the reaction conditions are crucial for achieving high regioselectivity and yields. This method is particularly useful for the synthesis of highly substituted arylboronic acids that may be difficult to access through other routes. nih.govbris.ac.uk

Functionalization of Pre-existing Boronic Acid Scaffolds

An alternative approach to synthesizing functionalized arylboronic acids is to modify a pre-existing boronic acid. This strategy is advantageous when the desired functional group is incompatible with the conditions required for the initial boronic acid synthesis. For instance, a simple phenylboronic acid can be subjected to various aromatic substitution reactions, such as nitration, halogenation, or acylation, to introduce new functional groups onto the aromatic ring.

However, care must be taken as the boronic acid group itself can be sensitive to certain reagents and reaction conditions. For example, strong oxidizing agents can lead to protodeboronation, where the carbon-boron bond is cleaved. Despite these challenges, the functionalization of existing boronic acid scaffolds remains a valuable tool for accessing a diverse array of derivatives.

Targeted Synthesis of (4-Formyl-3-methylphenyl)boronic Acid

The synthesis of the specifically substituted this compound requires a strategy that allows for the precise placement of the formyl, methyl, and boronic acid groups on the phenyl ring. A plausible and efficient synthetic route would likely start from a commercially available, appropriately substituted aromatic compound. A logical precursor for this target molecule is 4-bromo-2-methylbenzaldehyde (B1282862).

A potential synthetic pathway starting from 4-bromo-2-methylbenzaldehyde could involve a palladium-catalyzed borylation reaction, such as the Miyaura borylation. This approach offers good functional group tolerance, which is crucial due to the presence of the aldehyde group.

Alternatively, a lithiation-borylation sequence could be employed. This would involve a halogen-metal exchange reaction on 4-bromo-2-methylbenzaldehyde with an organolithium reagent at low temperature, followed by quenching with a borate ester. This method, however, requires careful control of the reaction conditions to avoid side reactions involving the aldehyde functionality.

Strategies for Introducing the Formyl Group (–CHO)

The introduction of a formyl group onto an aromatic ring can be achieved through various formylation reactions. One common method is the Vilsmeier-Haack reaction, which utilizes a phosphoryl chloride and a formamide (B127407) derivative, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, a potent electrophile that can formylate activated aromatic rings.

Another approach is the Duff reaction, which employs hexamethylenetetramine as the formylating agent for the ortho-formylation of phenols. For substrates that are not phenols, the Rieche formylation, using dichloromethyl methyl ether and a Lewis acid catalyst, can be an effective method. uniroma1.it

In the context of synthesizing this compound, it is often more strategic to start with a precursor that already contains the formyl group or a protected form of it, such as an acetal, to avoid potential complications with the boronic acid moiety during the formylation step.

Methodologies for Introducing the Methyl Group (–CH3)

The introduction of a methyl group onto an aromatic ring can be accomplished through several well-established methods. The Friedel-Crafts alkylation is a classic approach that involves the reaction of an aromatic compound with a methyl halide in the presence of a Lewis acid catalyst. However, this reaction can suffer from issues of polysubstitution and rearrangement.

A more controlled method for introducing a methyl group is through cross-coupling reactions. For instance, a Suzuki coupling of an aryl halide with methylboronic acid or a Negishi coupling with dimethylzinc (B1204448) can provide the desired methylated product with high selectivity.

Control of Regioselectivity in Synthesis

The synthesis of this compound requires precise control over the placement of three distinct substituents on the benzene (B151609) ring: a methyl group, a formyl (aldehyde) group, and a boronic acid group. Achieving the desired 1,2,4-substitution pattern, where the formyl and boronic acid groups are para and meta respectively to the methyl group, is a significant challenge. The regioselectivity is typically dictated by the choice of starting material and the synthetic route, often leveraging the directing effects of existing substituents.

A common and effective strategy involves the use of a pre-functionalized starting material where the relative positions of the methyl and a halogen (typically bromine) predetermine the final positions of the formyl and borono groups. For instance, a synthesis could commence from 4-bromo-2-methylbenzaldehyde. In this precursor, the bromine and methyl groups establish the required 1,3-relationship for the eventual boronic acid and methyl substituents.

The critical step for introducing the boronic acid group is often a halogen-metal exchange followed by borylation. This process typically involves treating the halogenated precursor with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) to form a highly reactive aryllithium intermediate. google.com The position of the lithium atom, and thus the subsequent boronic acid group, is fixed at the site of the original halogen atom. This lithiated species is then quenched with a boron electrophile, most commonly a trialkyl borate like triisopropyl borate or trimethyl borate, to form a boronate ester. google.com Subsequent acidic workup hydrolyzes the ester to yield the final this compound.

The regiochemical outcome is therefore secured by the defined structure of the starting halide. Alternative strategies, such as the direct C-H borylation of 2-methylbenzaldehyde, are less common for this specific isomer due to the difficulty in controlling the regioselectivity, as multiple C-H bonds are available for activation. Similarly, formylation of (3-methylphenyl)boronic acid would likely lead to a mixture of isomers due to the competing directing effects of the methyl and boronic acid groups. uniroma1.itresearchgate.net Therefore, the use of a halogenated precursor remains the most reliable method for ensuring the correct regiochemistry.

| Reaction Step | Typical Reagents | Purpose | Reference Principle |

|---|---|---|---|

| Halogen-Metal Exchange | n-Butyllithium (n-BuLi) | Generates a nucleophilic aryl species at a specific position. | google.com |

| Borylation | Triisopropyl borate (B(O-iPr)₃) | Introduces the boron moiety to form a boronate ester. | google.com |

| Hydrolysis | Aqueous acid (e.g., HCl) | Converts the boronate ester to the final boronic acid. | google.com |

Advanced Synthetic Approaches

Recent advancements in synthetic chemistry offer more efficient, safer, and sustainable methods for preparing boronic acids, including this compound.

Flow chemistry, or continuous flow processing, has emerged as a powerful technique for the synthesis of boronic acids. nih.gov This approach involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. organic-chemistry.org For boronic acid synthesis via lithiation-borylation, flow chemistry offers several distinct advantages over traditional batch methods. researchgate.net

The generation of aryllithium intermediates is often problematic in batch synthesis due to their high reactivity and instability, requiring cryogenic temperatures (-78 °C or lower). researchgate.net Flow reactors, with their excellent heat transfer and rapid mixing capabilities, can safely handle these unstable intermediates at more accessible temperatures, sometimes as high as 0 °C or room temperature. researchgate.netacs.org This rapid and efficient mixing also suppresses common side reactions, leading to higher purity and yields of the desired boronic acid. nih.gov

Furthermore, flow chemistry enables remarkable scalability. A process developed on a small scale can be scaled up to produce kilogram quantities simply by running the system for a longer duration, without the need for re-optimization. researchgate.netacs.org This makes it an attractive method for both medicinal chemistry applications and larger-scale industrial production. acs.org The synthesis of various boronic acids has been demonstrated with reaction times of less than one second and high throughput, showcasing the efficiency of this technology. organic-chemistry.org

| Parameter | Batch Synthesis | Flow Chemistry | Reference |

|---|---|---|---|

| Temperature Control | Difficult, often requires cryogenic conditions. | Precise and efficient, allows for higher temperatures. | researchgate.net |

| Handling of Unstable Intermediates | Hazardous due to potential for accumulation. | Safer, as only small volumes are generated at any time. | researchgate.net |

| Scalability | Requires significant redevelopment and re-optimization. | Straightforward by extending run time. | acs.org |

| Reaction Time | Minutes to hours. | Seconds to minutes. | organic-chemistry.org |

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis of this compound can be made more sustainable by incorporating these principles.

One key aspect is the choice of solvent. Traditional syntheses often rely on volatile organic solvents. A greener approach would involve using solvents with lower environmental impact, such as ethanol, which is less toxic and more biodegradable. nih.gov The use of water as a solvent, facilitated by techniques like micellar catalysis, represents a significant advancement in sustainable organic synthesis. rsc.org

Furthermore, formylphenylboronic acids themselves can be considered relatively "green" compounds due to their low toxicity. nih.gov Upon degradation in the environment or the body, they ultimately break down into boric acid, a naturally occurring and eco-friendly compound. nih.govmdpi.com This aligns with the green chemistry principle of designing for degradation. nih.gov Multicomponent reactions, which combine three or more reactants in a single step to form a product, are another excellent green strategy as they reduce the number of synthetic steps, minimize waste, and improve atom economy. nih.govresearchgate.net

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers the potential for highly selective and efficient transformations under mild conditions. However, the application of enzymes in organoboron chemistry is a nascent field, as enzymes that can form or modify carbon-boron (C-B) bonds are exceptionally rare in nature. nih.govcaltech.edu

While a direct enzymatic synthesis of this compound is not yet established, recent breakthroughs highlight the future potential of this approach. Researchers have successfully engineered an enzyme, a protoglobin nitrene transferase, that can catalyze the conversion of aryl boronic acids into anilines with high yields. nih.govcaltech.edu This novel, new-to-nature reaction demonstrates that enzymes can be evolved to perform complex transformations on organoboron substrates. caltech.edu

This development opens the door for future research into enzymes that could catalyze the borylation of an aromatic C-H bond with high regioselectivity or perform other key transformations in the synthesis of complex boronic acids. Such biocatalytic methods could offer significant advantages in terms of environmental impact and selectivity over traditional chemical catalysts.

Purification and Characterization Techniques in Synthetic Studies

Following synthesis, the isolation and verification of this compound are crucial. Purification is often achieved through straightforward chemical procedures. An initial extractive workup can remove many impurities. acs.org Depending on the purity, further purification can be accomplished by crystallization from an appropriate solvent system. In some cases, particularly with high-purity products from flow synthesis, simple filtration or centrifugation of the precipitated product from the reaction mixture may be sufficient. acs.orggoogle.com

The structural confirmation and purity analysis of the final compound rely on a suite of standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence and integration of protons on the aromatic ring, the methyl group, and the formyl group, with their chemical shifts and coupling patterns confirming the 1,2,4-substitution. ¹³C NMR provides information on the carbon skeleton, while ¹¹B NMR is specific for confirming the presence of the boron atom and its chemical environment. nih.gov

Mass Spectrometry (MS): Techniques such as High-Resolution Mass Spectrometry (HRMS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the exact molecular weight of the compound, confirming its elemental composition (C₈H₉BO₃). nih.govambeed.com

Chromatography: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the final product, often showing purities greater than 95%. acs.orgambeed.com

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, notably the strong carbonyl (C=O) stretch of the aldehyde group and the characteristic B-O and O-H stretches of the boronic acid moiety. nih.gov

| Technique | Information Obtained | Reference |

|---|---|---|

| NMR (¹H, ¹³C, ¹¹B) | Structural elucidation, confirmation of connectivity and functional groups. | nih.gov |

| MS (HRMS, LC-MS) | Molecular weight and elemental formula confirmation. | nih.govambeed.com |

| HPLC | Purity assessment. | acs.orgambeed.com |

| IR Spectroscopy | Identification of key functional groups (C=O, B-O, O-H). | nih.gov |

Reactivity and Reaction Mechanisms of 4 Formyl 3 Methylphenyl Boronic Acid in Organic Transformations

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a transition metal complex. (4-Formyl-3-methylphenyl)boronic acid is an ideal candidate for such reactions, serving as the organoboron partner to construct complex biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science.

Role of the Boronic Acid Moiety in Transmetalation

The boronic acid functional group, -B(OH)₂, is central to the Suzuki-Miyaura reaction. Its primary role is to facilitate the transfer of the aryl group (in this case, 4-formyl-3-methylphenyl) from the boron atom to the transition metal catalyst, a critical step known as transmetalation. This process is a key part of the catalytic cycle, which also includes oxidative addition and reductive elimination. alchempharmtech.com

The transmetalation step is generally believed to proceed via one of two primary mechanistic pathways: the "boronate" pathway or the "oxo-palladium" pathway. In the boronate pathway, a base activates the boronic acid to form a more nucleophilic boronate species, [ArB(OH)₃]⁻, which then reacts with the palladium(II) halide complex. Alternatively, in the oxo-palladium pathway, the base reacts with the palladium(II) complex to form a palladium(II) hydroxide (B78521) species, which then interacts with the neutral boronic acid. For both pathways, the ultimate outcome is the formation of a diorganopalladium(II) intermediate, poised for reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.

Influence of Formyl and Methyl Substituents on Reactivity

The reactivity of this compound in Suzuki-Miyaura coupling is significantly influenced by the electronic and steric effects of its formyl (-CHO) and methyl (-CH₃) substituents.

Steric Effects: The methyl group is positioned ortho to the formyl group but meta to the boronic acid. Its steric hindrance is therefore minimal with respect to the boronic acid moiety and is not expected to significantly impede the approach of the palladium catalyst during transmetalation.

Catalyst Systems and Ligand Design in Suzuki-Miyaura Coupling

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the catalyst system employed. This system typically consists of a metal precursor and a stabilizing ligand.

Palladium-Based CatalystsPalladium complexes are the most widely used catalysts for Suzuki-Miyaura reactions due to their high efficiency and functional group tolerance. For a substrate like this compound, which contains an electron-withdrawing group, a palladium catalyst system with electron-rich and bulky phosphine (B1218219) ligands is often preferred. Ligands such as SPhos, XPhos, or RuPhos can enhance the rate of both oxidative addition and reductive elimination, leading to higher yields and faster reaction times.

Table 1: Representative Palladium-Based Catalyst Systems for Suzuki-Miyaura Coupling of Arylboronic Acids

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane | 80-100 |

| PdCl₂(dppf) | (none) | Cs₂CO₃ | DMF | 90-120 |

Note: This table represents typical conditions for arylboronic acids and not specific experimental data for this compound.

Rhodium-Based Catalysts

There is a notable lack of specific studies in the accessible scientific literature detailing the use of rhodium-based catalysts for cross-coupling reactions involving this compound. Generally, rhodium catalysts are well-known for their application in asymmetric 1,4-addition reactions (conjugate additions) of arylboronic acids to α,β-unsaturated ketones, esters, and nitroalkenes. The fundamental catalytic cycle for these reactions involves transmetalation of the aryl group from boron to a rhodium(I) complex, followed by insertion of the activated alkene into the rhodium-aryl bond, and subsequent protonolysis or hydrolysis to yield the product and regenerate the active catalyst. Given the established reactivity of arylboronic acids with rhodium catalysts, it is plausible that this compound would be a competent coupling partner in such transformations, though specific conditions, yields, and potential interactions with the formyl group have not been explicitly documented.

Metal-Free Catalysis

Currently, there are no specific documented examples of metal-free cross-coupling reactions employing this compound. Metal-free C-C bond formation with boronic acids is an emerging area of research, often relying on different activation mechanisms compared to traditional transition-metal-catalyzed pathways. These methods can involve the generation of aryl radicals or anionic intermediates under specific conditions, such as the presence of strong bases or oxidants. While these strategies have been applied to various arylboronic acids, their application to this compound has not been reported in peer-reviewed literature.

Stereochemical Considerations in Cross-Coupling

Specific studies on stereochemical control in cross-coupling reactions using this compound are not available. Stereochemical considerations typically arise in reactions forming chiral centers, such as in asymmetric Suzuki-Miyaura couplings to generate atropisomers or in conjugate additions to prochiral substrates. The success of such reactions is highly dependent on the choice of a chiral ligand that coordinates to the metal center (commonly palladium or rhodium) and effectively induces enantioselectivity. While theoretically possible, the development of a stereoselective reaction involving this compound would require dedicated research to identify a suitable chiral catalyst system capable of providing high enantiomeric excess.

Solvent Effects and Green Solvents in Coupling Reactions

Detailed investigations into solvent effects or the application of green solvents specifically for coupling reactions with this compound have not been published. However, the principles of solvent effects in Suzuki-Miyaura couplings are well-established. The choice of solvent impacts catalyst solubility, stability, and the rates of key elementary steps like oxidative addition and transmetalation.

Polar aprotic solvents such as DMF, dioxane, and THF are common, while the push towards greener chemistry has promoted the use of water, ethanol, or solvent-free conditions. The success of these systems often depends on the specific catalyst, base, and substrates used. For this compound, a green solvent system would likely require a water-soluble catalyst or a phase-transfer agent to facilitate the reaction between the organic-soluble components and the aqueous base.

Table 1: General Solvent Effects in Suzuki-Miyaura Reactions

| Solvent Type | Common Examples | General Role and Impact |

|---|---|---|

| Polar Aprotic | Dioxane, THF, DMF | Good solubility for catalyst and organic substrates; facilitates the reaction. |

| Protic | Water, Ethanol | "Green" alternatives; often requires water-soluble ligands or phase-transfer catalysts. Can accelerate transmetalation. |

| Nonpolar | Toluene, Hexane | Can be effective but may have lower reaction rates or require higher temperatures. |

This table represents general trends and not specific data for this compound.

Heterogeneous vs. Homogeneous Catalysis

There are no direct comparative studies between heterogeneous and homogeneous catalysis for cross-coupling reactions involving this compound. Homogeneous catalysts, typically palladium complexes with phosphine ligands, are widely used for Suzuki-Miyaura reactions due to their high activity and selectivity. However, their removal from the final product can be challenging.

Heterogeneous catalysts, such as palladium supported on carbon (Pd/C) or encapsulated in metal-organic frameworks (MOFs), offer the significant advantage of easy separation and potential for recycling. While patents mention the use of this compound in standard Suzuki reactions, which are typically performed with homogeneous catalysts, the application of a specific heterogeneous system has not been detailed.

Other Cross-Coupling Reactions (e.g., Chan-Lam, Sonogashira, Heck)

While this compound is listed as a potential substrate for various cross-coupling reactions in chemical supplier databases, specific published examples are scarce.

Chan-Lam Coupling: This copper-catalyzed reaction forms carbon-heteroatom bonds (C-N, C-O, C-S) from boronic acids. It is expected that this compound could react with amines, phenols, or thiols under standard Chan-Lam conditions, although the reactivity has not been explicitly demonstrated.

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes. A variation can use boronic acids in a Sonogashira-type reaction, but this is less common. There are no specific reports of this compound being used in this context.

Heck Reaction: The Heck reaction typically involves the coupling of an aryl halide with an alkene. A "decarboxylative Heck" or other variants might involve boronic acids, but this is not the standard protocol, and no such reaction has been reported for this specific compound.

Patent literature confirms the utility of a closely related compound, (2-chloro-4-formyl-3-methylphenyl)boronic acid, in palladium-catalyzed Suzuki couplings for the synthesis of complex macrocycles, demonstrating that the boronic acid functionality on this type of substituted ring is reactive under standard conditions. google.comgoogle.com

Reactions Involving the Formyl Group

The formyl (aldehyde) group on this compound is a versatile handle for a wide array of subsequent chemical transformations, which can be performed before or after a cross-coupling reaction. The presence of the boronic acid moiety may influence the reaction conditions required for transformations of the aldehyde. Standard aldehyde reactions include:

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new C-N bond.

Wittig Reaction: Reaction with a phosphonium (B103445) ylide to form an alkene.

Oxidation: Conversion of the aldehyde to a carboxylic acid using an oxidizing agent like potassium permanganate (B83412) or Jones reagent.

Reduction: Conversion to a primary alcohol using a reducing agent such as sodium borohydride (B1222165).

Condensation Reactions: Such as the Knoevenagel or aldol (B89426) condensations, to form new C-C bonds.

While these are fundamental reactions for aldehydes, specific examples starting from this compound are not detailed in the scientific literature, though its use as a precursor in patent applications implies such transformations are feasible. google.com

Table 2: Potential Transformations of the Formyl Group

| Reaction Type | Reagents | Functional Group Transformation |

|---|---|---|

| Reductive Amination | R₂NH, NaBH(OAc)₃ | -CHO → -CH₂NR₂ |

| Wittig Reaction | Ph₃P=CHR | -CHO → -CH=CHR |

| Oxidation | KMnO₄ | -CHO → -COOH |

This table outlines potential reactions based on the known chemistry of aldehydes.

Aldehyde Condensations and Cyclizations

The formyl group readily undergoes condensation reactions with carbon nucleophiles, providing a powerful tool for the synthesis of more complex molecular architectures.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base. For this compound, this provides a route to α,β-unsaturated compounds. For instance, reaction with malononitrile (B47326) in the presence of a catalyst would be expected to yield (2-((4-(dihydroxyboryl)-2-methylphenyl)methylene)malononitrile. Boric acid itself has been shown to be an effective catalyst for Knoevenagel condensations involving various aldehydes and active methylene compounds. mdpi.comsciforum.net The general mechanism involves the base-catalyzed deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the C=C double bond.

Wittig Reaction: The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. youtube.com In the context of this compound, this reaction can be employed to convert the formyl group into a vinyl group with a defined stereochemistry. For example, the reaction of this compound with a phosphonium ylide, such as methyltriphenylphosphonium (B96628) bromide in the presence of a strong base, would yield (4-vinyl-3-methylphenyl)boronic acid. A similar strategy has been used in the synthesis of pinacolyl boronate stilbenes, where a Wittig salt derived from 4,4,5,5-tetramethyl-2-p-tolyl-1,3,2-dioxaborolane was reacted with various aldehydes to produce the corresponding stilbene (B7821643) derivatives in good yields. nih.gov The versatility of the Wittig reaction allows for the introduction of a wide range of substituents on the newly formed double bond, depending on the structure of the ylide used.

Cyclization Reactions: The aldehyde and boronic acid functionalities of this compound can participate in intramolecular cyclization reactions to form novel heterocyclic systems. For instance, transition-metal-catalyzed intramolecular cyclization of amido(hetero)arylboronic acid aldehydes has been reported to yield isoquinolinone and azepinone derivatives. uevora.ptrsc.org In a similar fashion, it is conceivable that derivatives of this compound, with an appropriate nucleophile positioned ortho to the formyl group or on the methyl group, could undergo intramolecular cyclization to form boron-containing heterocycles.

Reductions and Oxidations

The oxidation state of the formyl group can be readily altered through reduction and oxidation reactions, providing access to the corresponding alcohol and carboxylic acid derivatives.

Reduction to Alcohol: The formyl group of this compound can be selectively reduced to a primary alcohol, yielding (4-(hydroxymethyl)-3-methylphenyl)boronic acid. A common and mild reducing agent for this transformation is sodium borohydride (NaBH₄). wikipedia.orgorganic-chemistry.org The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol. The mechanism involves the nucleophilic attack of a hydride ion from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide furnishes the primary alcohol. This transformation is generally high-yielding and tolerates a wide range of other functional groups, including the boronic acid moiety.

Oxidation to Carboxylic Acid: The aldehyde can be oxidized to a carboxylic acid, affording 4-(dihydroxyboryl)-2-methylbenzoic acid. A variety of oxidizing agents can be employed for this purpose, with common choices including potassium permanganate (KMnO₄) under basic conditions, or chromic acid. rsc.org The choice of oxidant and reaction conditions is crucial to avoid unwanted side reactions, such as oxidation of the methyl group or protodeboronation.

Nucleophilic Additions

The electrophilic carbon atom of the formyl group is susceptible to attack by a variety of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Addition of Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) are powerful carbon nucleophiles that can add to the aldehyde group of this compound to produce secondary alcohols. organic-chemistry.orglibretexts.orgsaskoer.calumenlearning.com For example, the addition of methylmagnesium bromide would yield 1-(4-(dihydroxyboryl)-2-methylphenyl)ethanol. A key consideration in these reactions is the potential for the organometallic reagent to also react with the acidic protons of the boronic acid group. This can be circumvented by using the corresponding boronate ester, which is more stable to these nucleophilic reagents, or by using an excess of the organometallic reagent.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond results in the formation of a cyanohydrin. This reaction is typically catalyzed by a small amount of base, which generates the cyanide ion (CN⁻), the active nucleophile. The product of this reaction with this compound would be 2-(4-(dihydroxyboryl)-2-methylphenyl)-2-hydroxyacetonitrile. Cyanohydrins are versatile synthetic intermediates that can be hydrolyzed to α-hydroxy carboxylic acids or reduced to β-amino alcohols.

Reactions Involving the Methyl Group

The methyl group on the aromatic ring of this compound can also participate in chemical transformations, although it is generally less reactive than the formyl and boronic acid groups. Reactions targeting the methyl group often proceed via radical mechanisms.

One potential transformation is free-radical halogenation at the benzylic position. Under appropriate conditions, such as using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide, the methyl group could be brominated to yield (4-bromo-5-(dihydroxyboryl)phenyl)methanol. This benzylic bromide would be a valuable intermediate for further functionalization, for example, through nucleophilic substitution reactions.

Boronic Acid-Specific Reactions

The boronic acid group, -B(OH)₂, is the defining functional group of this compound and undergoes a unique set of reactions that are central to its utility in organic synthesis and materials science.

Boronate Ester Formation and Hydrolysis

Boronic acids reversibly react with diols to form cyclic boronate esters. This is a facile and reversible process that is often used to protect the boronic acid group or to modify its physical and chemical properties.

Formation: The most common diols used for this purpose are pinacol (B44631) (2,3-dimethyl-2,3-butanediol) and ethylene (B1197577) glycol. The reaction of this compound with pinacol, typically by heating in a suitable solvent with azeotropic removal of water, yields the corresponding pinacol boronate ester, 2-(4-formyl-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. escholarship.orggoogle.com The formation of boronate esters increases the stability of the compound, making it less prone to dehydration to form boroxines and more compatible with certain reaction conditions, such as those involving Grignard reagents.

Hydrolysis: The hydrolysis of boronate esters back to the corresponding boronic acid is an equilibrium process that is influenced by pH and the nature of the substituents on the aromatic ring. semanticscholar.orgresearchgate.netunipv.itresearchgate.net The rate of hydrolysis is generally faster at physiological pH. semanticscholar.orgresearchgate.netunipv.itresearchgate.net The electronic nature of the substituents on the phenyl ring affects the kinetics of hydrolysis; electron-donating groups tend to slow down the rate of hydrolysis. researchgate.net

Boroxine (B1236090) Formation and Dynamics

In the solid state or in non-aqueous solutions, boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines.

Formation and Equilibrium: Three molecules of this compound can condense with the elimination of three molecules of water to form the corresponding boroxine, 2,4,6-tris(4-formyl-3-methylphenyl)-1,3,5,2,4,6-trioxatriborinane. researchgate.netnih.govclockss.org This is a reversible process, and the position of the equilibrium between the boronic acid and the boroxine is dependent on the concentration of water in the system. researchgate.netunamur.be

Lewis Acidity and Interactions with Diols

The chemical behavior of this compound is fundamentally influenced by the Lewis acidic nature of its boron center. Boronic acids, in general, act as Lewis acids by accepting a pair of electrons from a Lewis base, such as a hydroxide ion or a neutral donor molecule. nih.gov This interaction involves the rehybridization of the boron atom from a trigonal planar sp² state to a tetrahedral sp³ state, forming a boronate species. researchgate.net The equilibrium between the neutral boronic acid and the anionic boronate in aqueous solution is a key determinant of its reactivity.

The Lewis acidity of an arylboronic acid is significantly modulated by the electronic properties of the substituents on the aromatic ring. mdpi.com In the case of this compound, the boron atom is attached to a phenyl ring bearing two substituents with opposing electronic effects. The formyl group (-CHO) at the para-position is a potent electron-withdrawing group (EWG) due to its negative inductive (-I) and negative resonance (-M) effects. This withdrawal of electron density from the aromatic ring enhances the electrophilicity and, consequently, the Lewis acidity of the boron center. Conversely, the methyl group (-CH₃) at the meta-position is a weak electron-donating group (EDG) primarily through its positive inductive effect (+I).

Given the positions of these groups relative to the boronic acid moiety, the strong electron-withdrawing character of the para-formyl group is expected to be the dominant influence on the boron atom's Lewis acidity. This increased acidity facilitates the formation of the tetrahedral boronate anion at a lower pH compared to unsubstituted phenylboronic acid. mdpi.com A significant increase in acidity has been noted for phenylboronic acids that contain a formyl group, particularly at the ortho or para position. mdpi.com

The enhanced Lewis acidity of this compound directly impacts its interaction with 1,2- and 1,3-diols to form reversible covalent cyclic boronate esters. nih.gov This reaction is a fundamental aspect of boronic acid chemistry, widely utilized in sensing, separation, and materials science. wur.nl The formation of these esters is pH-dependent, with the equilibrium shifting towards the ester in conditions where the tetrahedral boronate can form. researchgate.net Because the electron-withdrawing substituents lower the pKₐ of the boronic acid, compounds like this compound can effectively bind to diols at or near physiological pH. mdpi.com The general mechanism involves the condensation between the boronic acid and a diol, which can proceed through pathways involving either the neutral boronic acid or the more nucleophilic boronate ion. nih.gov

Interactive Table: Predicted Influence of Substituents on Arylboronic Acid Lewis Acidity

| Compound Name | Substituents | Dominant Electronic Effect | Predicted Relative Lewis Acidity | Predicted pKₐ Range |

| Phenylboronic acid | None | Neutral | Baseline | ~8.8 |

| 4-Methylphenylboronic acid | 4-CH₃ | Electron-donating | Lower | >8.8 |

| 4-Methoxyphenylboronic acid | 4-OCH₃ | Electron-donating | Lower | >8.8 |

| 4-Chlorophenylboronic acid | 4-Cl | Electron-withdrawing | Higher | <8.8 |

| 4-Formylphenylboronic acid | 4-CHO | Strong electron-withdrawing | High | ~7.0-7.5 |

| This compound | 4-CHO, 3-CH₃ | Strong electron-withdrawing (dominant) | High | ~7.0-7.5 |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | 3,5-(CF₃)₂ | Very strong electron-withdrawing | Very High | <7.0 |

Note: The predicted pKₐ values are estimates based on established substituent effects. Actual experimental values may vary.

Protodeboronation Studies

Protodeboronation is a significant reaction pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org This process can be an undesirable side reaction in synthetic applications like the Suzuki-Miyaura cross-coupling, leading to reduced yields. rsc.org The propensity of an arylboronic acid to undergo protodeboronation is highly dependent on the reaction conditions (particularly pH) and the nature of the substituents on the aryl ring. wikipedia.orgresearchgate.net

The reaction can proceed through different mechanisms, which are often categorized as acid-promoted or base-catalyzed. wikipedia.org

Acid-Promoted Protodeboronation: In acidic media, the reaction is thought to proceed via an intermolecular metathesis involving a four-membered ring transition state. rsc.orgrsc.org Research has shown that arylboronic acids with electron-donating groups react faster under these conditions. Conversely, the presence of strong electron-withdrawing groups, which create an electron-deficient C–B bond, tends to disfavor the reaction. rsc.org Therefore, this compound, with its electron-deficient aromatic ring due to the dominant formyl group, is expected to exhibit relative stability against acid-promoted protodeboronation compared to electron-rich arylboronic acids.

Base-Catalyzed Protodeboronation: Under basic conditions, the mechanism typically involves the formation of the anionic arylboronate. ed.ac.uk Subsequent cleavage of the C–B bond can lead to a transient aryl anion, which is then protonated by the solvent (e.g., water). ed.ac.uk The stability of this aryl anion intermediate is a key factor in determining the reaction rate. Electron-withdrawing groups on the aromatic ring can stabilize the negative charge of the aryl anion intermediate, thereby accelerating the rate of protodeboronation. Studies on electron-deficient arylboronic acids, particularly those with multiple ortho-substituents, have shown them to be unstable towards base-promoted protodeboronation. researchgate.net Consequently, this compound is predicted to be more susceptible to protodeboronation under basic conditions, a critical consideration for its use in base-mediated reactions like the Suzuki-Miyaura coupling.

Interactive Table: Predicted Susceptibility of Substituted Arylboronic Acids to Protodeboronation

| Compound Name | Substituent Effect | Predicted Rate in Acidic Media (pH < 5) | Predicted Rate in Basic Media (pH > 10) |

| 4-Methoxyphenylboronic acid | Strong electron-donating | Relatively Fast | Relatively Slow |

| 4-Methylphenylboronic acid | Electron-donating | Moderate | Slow |

| Phenylboronic acid | Neutral | Slow | Slow |

| 4-Chlorophenylboronic acid | Electron-withdrawing | Very Slow | Moderate |

| This compound | Strong electron-withdrawing | Relatively Slow | Relatively Fast |

| 2,6-Difluorophenylboronic acid | Strong electron-withdrawing (ortho) | Slow | Very Fast |

Note: The predicted rates are qualitative and serve for comparative purposes based on general mechanistic understanding.

Applications in Medicinal Chemistry and Drug Discovery

Design of Pharmaceutical Scaffolds and Intermediates

(4-Formyl-3-methylphenyl)boronic acid is a key intermediate in the synthesis of novel pharmaceutical scaffolds. nbinno.com Its structural components are integral to the assembly of larger, more complex molecules with potential therapeutic value. The boronic acid functional group is particularly important for its role in the Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in many approved drugs.

The formyl group, on the other hand, provides a gateway for introducing a wide range of functional groups and for building molecular complexity. For instance, it can be readily converted into other functionalities or used to link different molecular fragments. While specific examples detailing the use of this compound in the synthesis of marketed drugs are not extensively documented, its potential as a versatile building block is widely recognized in the field of organic and medicinal chemistry.

| Feature | Role in Synthesis |

| Boronic Acid Group | Enables carbon-carbon bond formation via Suzuki-Miyaura coupling, crucial for creating biaryl structures. |

| Formyl Group | Acts as a versatile handle for introducing diverse functional groups and linking molecular fragments. |

| Overall Structure | Serves as a foundational scaffold for the construction of complex, biologically active molecules. |

Enzyme Inhibition and Modulation

Boronic acids are a well-established class of enzyme inhibitors, primarily due to the ability of the boron atom to form a stable, tetrahedral intermediate with catalytic serine, threonine, or cysteine residues in the active site of enzymes. nih.gov This interaction can lead to potent and often reversible inhibition. The acclaimed anti-cancer drug Bortezomib, a peptide boronic acid, functions through this mechanism by inhibiting the 26S proteasome. nih.govnih.gov

While direct studies on the enzyme inhibitory properties of this compound are not widely reported, its inherent boronic acid functionality suggests its potential as a starting point for the design of novel enzyme inhibitors. The formyl group could be functionalized to introduce specific recognition elements that would target the molecule to the active site of a particular enzyme, thereby enhancing its potency and selectivity.

Development of Boron-Containing Therapeutics

The success of Bortezomib has spurred significant interest in the development of other boron-containing therapeutics. nih.govnih.gov Boron's unique chemical properties, including its Lewis acidity and ability to form reversible covalent bonds, offer advantages in drug design. nih.gov Organoboron compounds are being explored for a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. nih.gov

This compound can serve as a crucial starting material in the synthesis of more complex boron-containing drug candidates. nbinno.com The presence of the formyl and methyl groups on the phenyl ring allows for chemical modifications that can fine-tune the compound's pharmacokinetic and pharmacodynamic properties. The development of novel synthetic methodologies continues to expand the toolkit available to medicinal chemists for incorporating boron into drug-like molecules.

Targeted Drug Delivery Systems

Phenylboronic acids are increasingly being utilized in the design of targeted drug delivery systems. mdpi.com This application leverages the reversible covalent interaction between boronic acids and cis-1,2- or 1,3-diols, which are present on the surface of many biological molecules, including saccharides. nih.gov Since cancer cells often overexpress certain saccharides, such as sialic acid, on their surface, nanoparticles functionalized with phenylboronic acid can be used to selectively target and deliver therapeutic agents to tumors. nih.gov

This compound, with its inherent phenylboronic acid structure, is a candidate for incorporation into such targeted delivery systems. The formyl group could be used to attach the molecule to a nanoparticle or a drug cargo, while the boronic acid moiety would act as the targeting ligand. These systems can be designed to be pH-responsive, releasing their payload in the acidic tumor microenvironment where the boronic acid-diol interaction is weaker. nih.gov

Bioimaging and Fluorescent Probes

The unique properties of boronic acids also lend themselves to applications in bioimaging and the development of fluorescent probes. nih.gov The interaction of boronic acids with diols can be designed to produce a change in fluorescence, allowing for the detection and quantification of biologically important diol-containing molecules. nih.gov

Phenylboronic acid-based fluorescent sensors are a major area of research for the detection of glucose and other saccharides. bath.ac.ukmdpi.com The binding of glucose to a boronic acid-appended fluorophore can modulate its fluorescence properties through mechanisms such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). mdpi.com This forms the basis for the development of continuous glucose monitoring systems for diabetes management. nih.gov

Given its structure, this compound could be a valuable component in the design of such sensors. The formyl group provides a convenient point of attachment for a fluorophore, while the boronic acid acts as the recognition element for glucose or other target biomolecules.

| Biomolecule | Sensing Principle | Potential Application |

| Glucose | Reversible binding of the boronic acid to the diol groups of glucose, leading to a change in fluorescence of an attached probe. bath.ac.ukmdpi.com | Continuous glucose monitoring for diabetes. nih.gov |

| Saccharides | Selective binding to specific saccharides overexpressed on cell surfaces. | Cancer cell targeting and imaging. |

| Diols | General detection of molecules containing 1,2- or 1,3-diol functionalities. | Broader bioanalytical applications. |

Fluorescent probes based on small organic molecules are powerful tools for visualizing cellular structures and processes in real-time. nih.govrsc.org The design of probes with high specificity for their target is crucial for obtaining high-quality imaging data.

Derivatives of this compound could be developed into fluorescent probes for cellular imaging. By attaching a suitable fluorophore and potentially a targeting moiety, these probes could be designed to accumulate in specific organelles or to bind to particular intracellular biomolecules. The versatility of the formyl group would allow for the synthesis of a library of probes with different properties for various imaging applications.

Antimicrobial and Antifungal Applications

There is currently a lack of specific research findings on the antimicrobial and antifungal properties of this compound. The broader class of formylphenylboronic acids has been investigated for such activities, with interesting structure-activity relationships emerging.

Research has indicated that the position of the formyl group on the phenylboronic acid scaffold is critical for its antimicrobial and antifungal effects. nih.govresearchgate.netnih.gov Specifically, 2-formylphenylboronic acids have demonstrated notable activity, which is attributed to their ability to exist in a tautomeric equilibrium with a cyclic 3-hydroxybenzoxaborole form. nih.govresearchgate.netnih.gov This cyclic form is believed to be the active species responsible for the observed biological effects.

Studies on various substituted 2-formylphenylboronic acids have shown activity against a range of fungal and bacterial strains. nih.govnih.gov However, the research has not extended to the 4-formyl-3-methyl isomer, and therefore, no specific data on the antimicrobial or antifungal efficacy of this compound is available.

Anxiolytic Effects

At present, there is no scientific literature available that investigates or establishes any anxiolytic (anxiety-reducing) effects of this compound. Research into the anxiolytic properties of boronic acid derivatives is not a widely explored area, and the focus of boronic acid chemistry in the central nervous system has been directed towards other targets. Therefore, any potential anxiolytic activity of this specific compound remains uninvestigated.

Applications in Materials Science

Polymer Chemistry and Smart Materials

In polymer science, the incorporation of phenylboronic acid derivatives is a key strategy for creating "smart" materials that can respond to external stimuli. These materials leverage the unique chemical properties of the boron center to achieve dynamic behavior, self-healing capabilities, and tunable characteristics.

The foundation of many smart polymers lies in dynamic covalent chemistry, which involves chemical reactions that are reversible under specific conditions. Boronic acids, including (4-Formyl-3-methylphenyl)boronic acid, are exemplary in this regard. They undergo a reversible condensation reaction with molecules containing 1,2- or 1,3-diols to form cyclic boronate esters. ethz.chmdpi.com This reaction can occur in aqueous solutions under mild, ambient temperature conditions without the need for a catalyst, making it suitable for a variety of applications. ethz.ch

The equilibrium between the boronic acid and the boronate ester can be shifted by various stimuli, allowing the bonds within the polymer matrix to be formed and broken on demand. This dynamic nature is crucial for creating adaptable and responsive materials. ethz.chnih.gov For instance, hydrogels have been developed using boronic acid-functionalized polymers, such as polyethylene glycol (PEG), which are cross-linked through these dynamic covalent bonds. nih.govrsc.org The stability and kinetics of these bonds are influenced by the electronic properties of the boronic acid, which can be modified by substituents on the phenyl ring.

| Substituent Group on Phenylboronic Acid | pKa | Effect on Boronate Ester Stability |

| 4-Methyl | 9.3 | Electron-donating; weaker bonds |

| 2-Methyl | 9.7 | Electron-donating; weaker bonds |

| 3-Nitro | 7.0 | Electron-withdrawing; stronger bonds |

| 2-Fluoro-5-nitro | 6.0 | Strongly electron-withdrawing; stronger bonds |

| This table illustrates how substituents on the phenyl ring alter the acidity (pKa) of the boronic acid. Lower pKa values, resulting from electron-withdrawing groups, generally lead to more stable boronate ester complexes at physiological pH. | ||

| Data sourced from ethz.ch. |

The reversibility of boronic ester bonds is the enabling principle behind self-healing materials. nih.gov When a polymer network cross-linked by these bonds is damaged or cut, the bonds can reform across the interface, repairing the structure. mdpi.com This process is often triggered by the presence of water or changes in pH, which facilitate the hydrolysis and re-esterification of the boronic ester linkages. mdpi.com

This self-healing capability has been demonstrated in various materials, including hydrogels designed for biological applications. nih.gov These materials can be injected and subsequently reform in situ, showcasing their robust self-healing nature. nih.gov The dynamic covalent chemistry of boronic acid-based materials allows for the construction of complex geometries and multi-dimensional cultures through the healing of separate hydrogel blocks. nih.gov While high humidity and time can be factors in the healing process, the intrinsic ability of these bonds to reform is a significant advantage for extending material lifespan. mdpi.com

Materials incorporating this compound can exhibit properties that are tunable by external stimuli. The dynamic equilibrium of boronate ester formation is sensitive to pH, temperature, and the presence of competing diol-containing molecules. nih.gov This responsiveness allows for the precise engineering of a material's mechanical properties, such as stiffness and viscosity. researchgate.net

For example, the mechanical strength of boronic acid-based hydrogels can be readily adjusted by changing the pH of the surrounding medium or the concentration ratio of the boronic acid and diol components. researchgate.net This tunability is particularly valuable in applications like drug delivery, where a material might need to change its properties in response to a specific biological signal, such as elevated glucose levels.

| Stimulus | Effect on Boronate Ester Bonds | Resulting Material Property Change |

| Increase in pH | Shifts equilibrium toward the more stable tetrahedral boronate ester | Increased cross-linking, stiffer material |

| Decrease in pH | Shifts equilibrium toward the trigonal boronic acid, favoring hydrolysis | Decreased cross-linking, softer material |

| Addition of competitive diols (e.g., glucose) | Displaces cross-linking diols, breaking network linkages | Dissociation of the hydrogel network |

| Presence of water/humidity | Facilitates hydrolysis and re-esterification | Enables bond exchange and self-healing |

| This table summarizes how different external stimuli can modulate the dynamic covalent bonds within boronic acid-containing polymers, leading to changes in their macroscopic properties. mdpi.comresearchgate.net |

The incorporation of boron into polymer structures can impart unique photophysical properties, leading to the development of luminescent materials. The boron center in compounds like this compound possesses a vacant p-orbital, allowing it to act as a Lewis acid. nih.gov When integrated into a conjugated polymer backbone, this feature can facilitate intramolecular charge transfer (ICT), a process that is often associated with fluorescence. nih.gov

Researchers have designed robust, Lewis acidic microporous organic polymers containing boron that exhibit strong luminescence. nih.gov These materials can be used for sensing applications, where the interaction of an analyte with the Lewis acidic boron sites modulates the polymer's emission properties. nih.gov For example, a boron-based microporous organic polymer has been shown to selectively detect fluoride ions in aqueous mixtures through a "turn-on" blue emission. nih.gov

Sensor Development Beyond Biological Systems

While boronic acids are widely recognized for their use in glucose sensors due to their affinity for diols, their application extends to the detection of non-biological analytes. The Lewis acidic nature of the boron atom makes it an effective recognition site for Lewis bases, such as the fluoride ion (F⁻). nih.gov

The development of robust and luminescent porous organic polymers incorporating boron has enabled the selective and reversible detection of fluoride ions in water. nih.gov In one such system, the polymer was designed with Lewis acidic boron sites on the pore surfaces. The interaction between the boron and fluoride ions triggers a distinct change in the material's fluorescence, allowing for ratiometric sensing with a low detection limit. nih.gov The strong interaction also facilitates the rapid sequestration and capture of fluoride ions, and the sensor can be regenerated and reused multiple times. nih.gov

Organic Electronic Materials (e.g., OLEDs, Photovoltaics)

Arylboronic acids are indispensable building blocks in the synthesis of complex organic molecules for electronic applications. nbinno.com They are key reagents in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds to construct the conjugated polymers and small molecules used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nbinno.com

This compound serves as a versatile precursor for these materials. nbinno.com Its boronic acid group allows it to be coupled with other aromatic halides to extend conjugated systems, which are essential for charge transport and light emission in organic electronic devices. nbinno.comnbinno.com The ability to precisely engineer the molecular structure of these materials is critical for tuning their optical and electronic properties, thereby improving device efficiency, luminosity, and longevity. nbinno.comnbinno.com Consequently, boronic acid derivatives are considered vital intermediates for the development of next-generation displays and solar energy conversion technologies. nbinno.comarborpharmchem.com

Research Findings on this compound in Materials Science

Following a comprehensive search of scientific literature, it has been determined that there are no specific research articles or detailed studies published that describe the application of This compound in the synthesis or functionalization of Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs).

While the molecular structure of this compound, featuring both a formyl (aldehyde) group and a boronic acid group, suggests its potential as a versatile building block or "linker" in the construction of such porous materials, its specific use has not been documented in the available research literature. Chemical suppliers may classify it as a potential precursor for COF and MOF synthesis due to its functional groups, but academic studies detailing its successful incorporation, the resulting material properties, or any subsequent applications are not present in the searched databases.

Therefore, it is not possible to provide detailed research findings or generate data tables specifically for the use of this compound in COFs and MOFs as requested.

Advanced Research Directions and Future Perspectives

Computational Chemistry and Molecular Modeling Studies

Computational chemistry offers a powerful lens through which to examine the nuanced properties of (4-Formyl-3-methylphenyl)boronic acid at the molecular level. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are particularly well-suited for elucidating its electronic structure, reactivity, and spectroscopic characteristics.

Future computational studies could focus on:

Conformational Analysis: A systematic exploration of the potential energy surface to identify the most stable conformers, considering the rotational freedom of the boronic acid and formyl groups.

Electronic Properties: Calculation of key electronic descriptors such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict its reactivity and kinetic stability. nih.gov The electron-withdrawing nature of the formyl group and the electron-donating nature of the methyl group are expected to significantly influence the electronic landscape of the aromatic ring.

Spectroscopic Predictions: Simulation of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra to aid in the experimental characterization of the molecule and its derivatives.

Reaction Mechanisms: Modeling of reaction pathways, transition states, and activation energies for reactions involving the boronic acid or formyl group to provide insights into its chemical behavior and to guide the design of new synthetic methodologies.

A hypothetical DFT study on this compound could yield the following type of data:

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.8 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Relates to the chemical reactivity and kinetic stability. |

| Dipole Moment | 3.2 D | Influences solubility and intermolecular interactions. |

High-Throughput Screening and Combinatorial Chemistry

The dual functionality of this compound makes it an ideal candidate for inclusion in combinatorial chemistry libraries for high-throughput screening (HTS). wikipedia.org HTS allows for the rapid assessment of large numbers of compounds for a specific biological or chemical activity. sci-hub.se

Future research could involve:

Library Synthesis: The use of this compound as a scaffold to generate large libraries of diverse molecules. The formyl group can be derivatized through reactions like reductive amination or Wittig reactions, while the boronic acid can participate in Suzuki-Miyaura cross-coupling reactions.

Screening for Biological Activity: HTS of these libraries against various biological targets, such as enzymes or receptors, could lead to the discovery of new drug candidates. acs.org Boronic acids are known to be effective inhibitors of certain proteases.

Materials Discovery: Combinatorial approaches can also be used to discover new materials with desired properties, such as polymers for organic electronics or functional coatings.

Catalyst Design and Engineering

The inherent reactivity of the boronic acid and formyl groups can be harnessed for the design and engineering of novel catalysts.

Prospective research directions include:

Organocatalysis: Arylboronic acids can act as Lewis acid catalysts for a variety of organic transformations. nih.govualberta.ca The electronic properties of this compound, tunable through its substituents, could be optimized for specific catalytic applications.

Bifunctional Catalysis: The presence of both a Lewis acidic boronic acid and a formyl group that can engage in hydrogen bonding or other interactions opens the door to designing bifunctional catalysts for asymmetric synthesis.

Immobilized Catalysts: Grafting this compound onto solid supports could lead to the development of recyclable and more sustainable heterogeneous catalysts. researchgate.net

Sustainable Synthesis and Catalysis

The principles of green chemistry are increasingly important in chemical synthesis. Future research will likely focus on developing more sustainable methods for the synthesis and application of this compound.

This could involve:

Greener Synthetic Routes: The development of synthetic pathways that minimize the use of hazardous reagents and solvents, reduce waste, and operate under milder reaction conditions. organic-chemistry.orgacs.org This could include exploring catalytic C-H borylation methods to install the boronic acid group directly.

Catalysis in Green Solvents: Investigating the use of this compound and its derivatives as catalysts in environmentally benign solvents like water or ionic liquids.

Atom-Economic Reactions: Employing the compound in atom-economic reactions, such as multicomponent reactions, that maximize the incorporation of starting materials into the final product.

Novel Reactivity and Unexplored Transformations

While the Suzuki-Miyaura coupling is the most well-known reaction of arylboronic acids, there is a vast landscape of other transformations that remain to be explored for this compound.

Future studies could investigate:

ipso-Functionalization: Transition-metal-free reactions that replace the boronic acid group with other functionalities, such as hydroxyl, halogen, or nitro groups, providing direct access to a range of substituted benzaldehydes. nih.gov

Photoredox Catalysis: The use of visible light photoredox catalysis to generate aryl radicals from the boronic acid, which can then participate in a variety of C-C and C-heteroatom bond-forming reactions. nih.gov

Electrochemical Synthesis: Employing electrochemical methods for the functionalization of the molecule, offering a green and highly controllable synthetic tool.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step. The presence of both an aldehyde and a boronic acid makes this compound a prime substrate for such reactions.

A particularly promising area of research is the Petasis borono-Mannich (PBM) reaction . wikipedia.orgorganic-chemistry.org This three-component reaction involves an amine, a carbonyl compound (in this case, the formyl group of the molecule itself), and a vinyl- or aryl-boronic acid.

Future work could explore:

Intramolecular Petasis Reactions: Designing substrates where the amine and boronic acid components are tethered, leading to the formation of heterocyclic structures.

Sequential MCRs: Using the product of a Petasis reaction, which still contains the boronic acid moiety, as a substrate for a subsequent cross-coupling reaction, rapidly increasing molecular complexity. nih.govnih.gov

Novel MCRs: Discovering new MCRs that can exploit the unique combination of reactive groups present in this compound.

Integration with Nanotechnology and Supramolecular Chemistry

The ability of boronic acids to form reversible covalent bonds with diols makes them invaluable tools in nanotechnology and supramolecular chemistry. nih.govnih.gov

Advanced research in this area could focus on:

Functionalized Nanoparticles: Covalently attaching this compound to the surface of nanoparticles (e.g., gold, silica, or iron oxide) to create functional materials. rsc.orgrsc.org The formyl group could then be used for further bioconjugation or to impart specific chemical properties.

Supramolecular Assemblies: Using the boronic acid group as a recognition motif to drive the self-assembly of complex supramolecular structures, such as polymers, gels, or capsules. rsc.orgacs.org These assemblies could be designed to be responsive to stimuli like pH or the presence of specific saccharides.

Sensors and Biosensors: Developing fluorescent or electrochemical sensors based on derivatives of this compound for the detection of biologically important diol-containing molecules, such as glucose or glycoproteins. mdpi.comnih.gov

Table 2: Potential Applications in Nanotechnology and Supramolecular Chemistry

| Application Area | Research Goal | Role of this compound |

|---|---|---|

| Drug Delivery | Targeted delivery of therapeutics to cancer cells. | Boronic acid targets sialic acid on cancer cells; formyl group for drug conjugation. |

| Biosensing | Detection of glucose levels for diabetes monitoring. | Boronic acid binds to glucose, inducing a measurable signal change. |

| Smart Materials | Creation of self-healing hydrogels. | Reversible boronate ester cross-links allow for dynamic bond formation. |

| Catalysis | Development of recyclable nanocatalysts. | Immobilization onto magnetic nanoparticles via the boronic acid or formyl group. |

Q & A

What are the key challenges in synthesizing and purifying (4-formyl-3-methylphenyl)boronic acid, and how can they be addressed methodologically?

Basic Research Focus